molecular formula C5H9BN2O2 B11921632 (1-Ethyl-1H-imidazol-2-yl)boronic acid

(1-Ethyl-1H-imidazol-2-yl)boronic acid

Cat. No.: B11921632
M. Wt: 139.95 g/mol
InChI Key: LKFCFTOCAAPLGT-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with an ethyl group at the first position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a common motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods: Industrial production of (1-Ethyl-1H-imidazol-2-yl)boronic acid may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Boronate esters or boranes.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

(1-Ethyl-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The imidazole ring is a common motif in enzyme inhibitors and other biologically active molecules.

    Industry: Used in the synthesis of advanced materials and functional polymers.

Comparison with Similar Compounds

  • (1-Methyl-1H-imidazol-2-yl)boronic acid
  • (1-Propyl-1H-imidazol-2-yl)boronic acid
  • (1-Butyl-1H-imidazol-2-yl)boronic acid

Comparison: (1-Ethyl-1H-imidazol-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis. In comparison, the methyl derivative may exhibit lower steric hindrance, while the propyl and butyl derivatives may have increased steric effects, potentially affecting their reactivity and binding affinity.

Properties

Molecular Formula

C5H9BN2O2

Molecular Weight

139.95 g/mol

IUPAC Name

(1-ethylimidazol-2-yl)boronic acid

InChI

InChI=1S/C5H9BN2O2/c1-2-8-4-3-7-5(8)6(9)10/h3-4,9-10H,2H2,1H3

InChI Key

LKFCFTOCAAPLGT-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CN1CC)(O)O

Origin of Product

United States

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